molecular formula C15H16N2O3 B4444844 1,1'-[1-(2-methoxyphenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone

1,1'-[1-(2-methoxyphenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone

Cat. No.: B4444844
M. Wt: 272.30 g/mol
InChI Key: OMDSGKRSOIZGED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-[1-(2-methoxyphenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone, also known as MMPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been widely studied for its potential therapeutic applications in neurological disorders, such as schizophrenia, anxiety, and addiction. In

Mechanism of Action

1,1'-[1-(2-methoxyphenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone works by selectively blocking the activity of mGluR5, a receptor that is involved in the regulation of glutamate, a neurotransmitter that plays a key role in the central nervous system. By blocking mGluR5, this compound reduces the release of glutamate and its effects on the brain, which can lead to a reduction in symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to reduce the release of dopamine, a neurotransmitter that is involved in reward and addiction, and to increase the release of GABA, a neurotransmitter that has an inhibitory effect on the brain. This compound has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a key role in the stress response.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1,1'-[1-(2-methoxyphenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone is its selectivity for mGluR5, which makes it a useful tool for studying the role of this receptor in neurological disorders. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve the desired effects in animal models. Additionally, the effects of this compound can vary depending on the dose and route of administration, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for research on 1,1'-[1-(2-methoxyphenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone. One area of interest is the potential use of this compound in combination with other drugs for the treatment of neurological disorders. Another area of interest is the development of more potent and selective mGluR5 antagonists that can be used in animal models. Additionally, further research is needed to understand the long-term effects of this compound on the brain and to identify any potential side effects or safety concerns.

Scientific Research Applications

1,1'-[1-(2-methoxyphenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to have antipsychotic, anxiolytic, and anti-addictive effects in animal models. This compound has also been investigated for its potential use in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and autism spectrum disorder.

Properties

IUPAC Name

1-[3-acetyl-1-(2-methoxyphenyl)-5-methylpyrazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-9-14(10(2)18)15(11(3)19)16-17(9)12-7-5-6-8-13(12)20-4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDSGKRSOIZGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2OC)C(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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